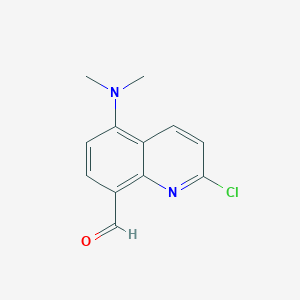
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro, dimethylamino, and carbaldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylamine, thiols, alkoxides
Condensation: Amines, hydrazines
Major Products
Oxidation: 2-Chloro-5-(dimethylamino)quinoline-8-carboxylic acid
Reduction: 2-Chloro-5-(dimethylamino)quinoline-8-methanol
Substitution: Various substituted quinoline derivatives
Condensation: Imines, hydrazones
Aplicaciones Científicas De Investigación
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and dimethylamino groups can enhance its binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 5-Dimethylaminoquinoline-8-carbaldehyde
- 2-Chloro-8-hydroxyquinoline
Uniqueness
2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
141740-53-6 |
|---|---|
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-chloro-5-(dimethylamino)quinoline-8-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)10-5-3-8(7-16)12-9(10)4-6-11(13)14-12/h3-7H,1-2H3 |
Clave InChI |
GAOLLAZIGCFQFX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C=CC(=NC2=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




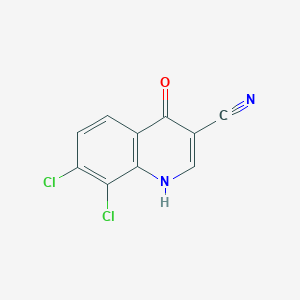
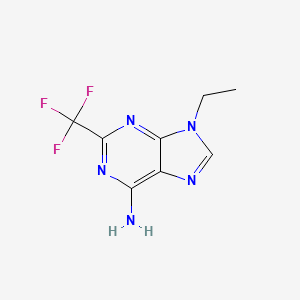
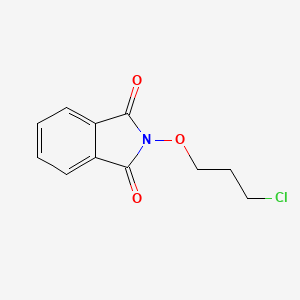
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
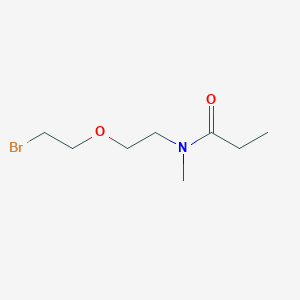
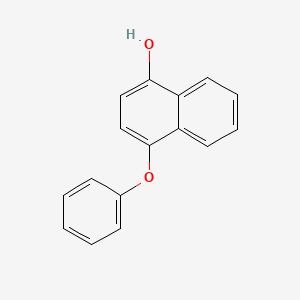

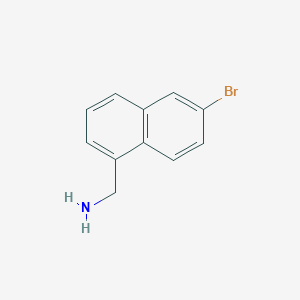
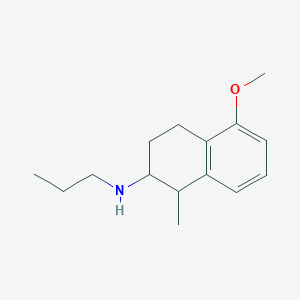
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


